4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine
Overview
Description
4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine typically involves the formation of the tetrazole ring followed by its attachment to the phenylmethyl group and subsequent incorporation into the morpholine ring. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through the reaction of 2,6-dimethylphenylhydrazine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment to Phenylmethyl Group: The tetrazole derivative is then reacted with benzyl chloride to form the phenylmethyl-tetrazole intermediate.
Incorporation into Morpholine Ring: Finally, the phenylmethyl-tetrazole intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine can undergo various chemical reactions, including:
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of brominated or nitrated phenylmethyl derivatives.
Scientific Research Applications
4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect signaling pathways related to inflammation and pain, making it a candidate for anti-inflammatory and analgesic drug development.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the morpholine ring.
2,6-Dimethylphenylhydrazine: Precursor in the synthesis of the target compound.
Benzylmorpholine: Similar in structure but lacks the tetrazole ring.
Uniqueness
4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine is unique due to the combination of the tetrazole ring, phenyl group, and morpholine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-7-6-8-16(2)18(15)25-20(21-22-23-25)19(17-9-4-3-5-10-17)24-11-13-26-14-12-24/h3-10,19H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBXKTUVKCXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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